![molecular formula C9H8N4O B12815989 N'-((1H-Benzo[d]imidazol-2-yl)methylene)formohydrazide](/img/structure/B12815989.png)
N'-((1H-Benzo[d]imidazol-2-yl)methylene)formohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-((1H-Benzo[d]imidazol-2-yl)methylene)formohydrazide is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-((1H-Benzo[d]imidazol-2-yl)methylene)formohydrazide typically involves the reaction of o-phenylenediamine with an aromatic aldehyde in the presence of a suitable catalyst. One common method involves using N,N-dimethylformamide and sulfur as reaction media and catalysts, respectively . The reaction proceeds under mild conditions, leading to the formation of the desired benzimidazole derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N’-((1H-Benzo[d]imidazol-2-yl)methylene)formohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of benzimidazole-2-carboxylic acid derivatives, while reduction can yield benzimidazole-2-ylmethanol derivatives.
Aplicaciones Científicas De Investigación
N’-((1H-Benzo[d]imidazol-2-yl)methylene)formohydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N’-((1H-Benzo[d]imidazol-2-yl)methylene)formohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with cellular pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
(E)-N-((1H-benzo[d]imidazol-2-yl)(phenyl)-methylene)quinolin-8-amino cobalt(II): Known for its activity towards ethylene and 1,3-butadiene.
(2-((1H-benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-5-yl)(phenyl)methanone: Explored for its anticancer properties.
Uniqueness
N’-((1H-Benzo[d]imidazol-2-yl)methylene)formohydrazide stands out due to its versatile chemical reactivity and broad range of applications in various scientific fields. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H8N4O |
|---|---|
Peso molecular |
188.19 g/mol |
Nombre IUPAC |
N-[(E)-1H-benzimidazol-2-ylmethylideneamino]formamide |
InChI |
InChI=1S/C9H8N4O/c14-6-11-10-5-9-12-7-3-1-2-4-8(7)13-9/h1-6H,(H,11,14)(H,12,13)/b10-5+ |
Clave InChI |
POMQYOGPUYKEAM-BJMVGYQFSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)NC(=N2)/C=N/NC=O |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C=NNC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


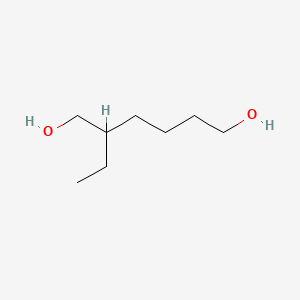
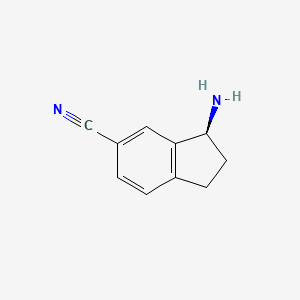
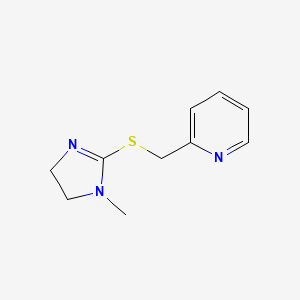
![ethyl (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate; oxalic acid](/img/structure/B12815920.png)
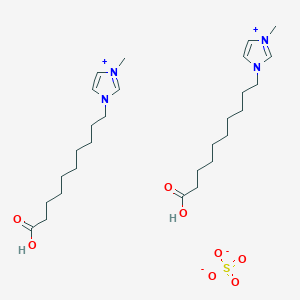
![5-Chloro-7-methylthiazolo[5,4-b]pyridin-2-amine](/img/structure/B12815928.png)
![2-amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12815937.png)

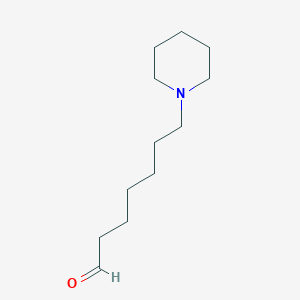

![(3aR,6R,6aR)-4-methoxy-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B12815951.png)
![9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,3-diol](/img/structure/B12815964.png)


